molecular formula C7H8N2O3 B1296978 3,4-Dihydroxybenzohydrazide CAS No. 39635-11-5

3,4-Dihydroxybenzohydrazide

Cat. No. B1296978
CAS RN: 39635-11-5
M. Wt: 168.15 g/mol
InChI Key: WGXWEXNJRZMIPT-UHFFFAOYSA-N
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Description

3,4-Dihydroxybenzohydrazide is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . It is a solid substance and is typically white to pale brown in color .


Molecular Structure Analysis

The InChI code for 3,4-Dihydroxybenzohydrazide is 1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12) . The compound has 5 hydrogen bond acceptors, 5 hydrogen bond donors, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

3,4-Dihydroxybenzohydrazide has a density of 1.5±0.1 g/cm3 . Its index of refraction is 1.671, and it has a molar refractivity of 42.5±0.3 cm3 . The compound has a polar surface area of 96 Å2 and a polarizability of 16.9±0.5 10-24 cm3 . Its surface tension is 79.4±3.0 dyne/cm, and it has a molar volume of 113.8±3.0 cm3 .

Scientific Research Applications

Antiproliferative Activity

3,4-Dihydroxybenzohydrazide has been studied for its potential in antiproliferative activity. A study involved synthesizing Schiff bases derived from 1,2,4-triazoles using 2,6-difluorobenzohydrazide and 4-fluorophenylisothiocyanate, among other compounds. These compounds were evaluated for their antiproliferative effects against several human cancer cell lines, demonstrating potential anticancer properties (Kumar, Mohana, & Mallesha, 2013).

Metabolism Study in Carcinogenesis

The metabolism of dibenzo[c,g]carbazole, a compound related to 3,4-Dihydroxybenzohydrazide, was studied to understand its role in carcinogenesis. The study focused on the enzymatic processes involved in the metabolism of this compound in liver microsomes from mice and rats (Périn et al., 1981).

Structural Studies

Research has been conducted on the structure of hydroxybenzoic acids and their reactions with radicals, such as .OH and O2-radicals. This study utilized computational methods to analyze the structures and reaction mechanisms, which included compounds like 3,4-dihydroxybenzoic acid (Nsangou et al., 2008).

Light-Emitting Copolymers

A study reported the synthesis of new light-emitting copolymers containing 3,4-dialkoxythiophenes, demonstrating the potential use of 3,4-Dihydroxybenzohydrazide in developing efficient polymer light-emitting diodes (PLEDs) (Udayakumar & Adhikari, 2006).

Electrochemical Study for Synthesis

An electrochemical study focused on the oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxycoumarin. This research is significant for understanding the electro-organic synthesis of coumestan derivatives (Golabi & Nematollahi, 1997).

Safety And Hazards

3,4-Dihydroxybenzohydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the GHS07 pictogram, and its precautionary statements include P264, P270, P280, P301+P310+P330, P305+P351+P338, and P310 .

Relevant Papers

One relevant paper found discusses the crystal structure of a new Schiff base compound derived from the condensation reaction of 3,4-dihydroxybenzohydrazide with 4-bromobenzaldehyde .

properties

IUPAC Name

3,4-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-2-5(10)6(11)3-4/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXWEXNJRZMIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192741
Record name 3,4-Dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybenzohydrazide

CAS RN

39635-11-5
Record name 3,4-Dihydroxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxybenzohydrazide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192741
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Record name 3,4-dihydroxybenzohydrazide
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Synthesis routes and methods I

Procedure details

120 g of 3,4-dihydroxybenzoic acid methyl ester was subjected to reaction with 340 ml of methanol and 340 ml of hydrazine hydrate over 3 days at room temperature. Then 340 ml of water was added thereto and the solvent was evaporated in vacuum. Addition of water and evaporation were repeated twice. Subsequently the product was crystallized from 340 ml of water. m.p. 260° C. (decomposed).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

16.9 g (0.11 mol) of 3,4-dihydroxybenzoic acid in 170 ml of tetrahydrofuran are treated with 5 g (0.1 mol) of hydrazine hydrate and 1.1 g (0.01 mol) of 1-hydroxy-2-(1H)-pyridone. A solution of 22.7 g (0.11 mol) of dicyclohexylcarbodiimide in 200 ml of tetrahydrofuran is added to the reaction mixture at 20° within 15 minutes. The reaction mixture is stirred at 20° for 16 hours. The resulting dicyclohexylurea is filtered off and the filtrate is evaporated. The residue is stirred with 60 ml of ethanol at 20° for 2 hours and the crystalline crude product is subsequently filtered off under suction and dried firstly in a water-jet vacuum and then in a high vacuum at 40°, whereby 3,4-dihydroxybenzoic acid hydrazide is obtained as a beige powder.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
DY Zhao, CX Li, S Huang, MT Zhong… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C14H11BrN2O3·H2O, the dihedral angle between the two benzene rings of the Schiff base is 22.7 (2) and an intramolecular O—H⋯O hydrogen bond is observed. …
Number of citations: 12 scripts.iucr.org
刁云鹏, 钟民涛, 张厚利, 黄珊珊, 刘欣, 李传勋… - 结构化学, 2010 - cqvip.com
: A new Schiff base compound (I),(E)-N'-(2-hydroxy-3-methoxybenzylidene)-3, 4-dihydroxybenzohydrazide-ethanol-water (1/1/1), has been synthesized and characterized by elemental …
Number of citations: 2 www.cqvip.com
B Xu, L Han, QH Zhang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C 16 H 16 N 2 O 5 ·H 2 O, the dihedral angle between the two benzene rings is 25.9 (1). Intramolecular O—H⋯O and N—H⋯O hydrogen bonds are observed. In …
Number of citations: 10 scripts.iucr.org
O Mashita, H Koishihara, K Fukui… - Journal of pesticide …, 2016 - jstage.jst.go.jp
Abstract Knowledge about strigolactone biosynthesis and signaling is increasing and the crystal structure of strigolactone receptor protein D14 has been resolved. Although a variety of …
Number of citations: 40 www.jstage.jst.go.jp
K Ueno, T Umeda - Journal of Chromatography A, 1991 - Elsevier
Electrochemical and chromatographic properties of selected hydrazine and hydrazide derivatives of carbonyl compounds were studied to find a new, highly sensitive and selective …
Number of citations: 17 www.sciencedirect.com
N Mihailović, V Marković, IZ Matić, NS Stanisavljević… - RSC …, 2017 - pubs.rsc.org
Eight 1,3,4-oxadiazole derivatives containing phenolic acid moieties (7a–h) and eight of their diacylhydrazine precursors (6a–h) were synthesized, characterized using spectroscopic …
Number of citations: 68 pubs.rsc.org
L Atta, R Khalil, KM Khan, M Zehra, F Saleem… - Molecules, 2022 - mdpi.com
Dental caries, a global oral health concern, is a biofilm-mediated disease. Streptococcus mutans, the most prevalent oral microbiota, produces extracellular enzymes, including …
Number of citations: 4 www.mdpi.com
D Li, X Han, Q Tu, L Feng, D Wu, Y Sun… - Journal of agricultural …, 2013 - ACS Publications
Cyanobacteria class II fructose-1,6-bisphoshate aldolase (Cy-FBA-II) and cyanobacteria fructose-1,6-bisphosphatase (Cy-FBPase) are two neighboring key regulatory enzymes in the …
Number of citations: 27 pubs.acs.org
XQ Li, Q Xu, J Luo, LJ Wang, B Jiang, RS Zhang… - European Journal of …, 2017 - Elsevier
Protein tyrosine phosphatases 1B (PTP1B) is a promising and validated therapeutic target to effectively treat T2DM and obesity. However, the development of charged PTP1B inhibitors …
Number of citations: 18 www.sciencedirect.com
A Winston - Bioactive Polymeric Systems: An Overview, 1985 - Springer
Polymers bearing functional groups possessing a special ability to bind iron are under consideration as potential drugs for treating iron overload caused by iron poisoning and by …
Number of citations: 2 link.springer.com

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